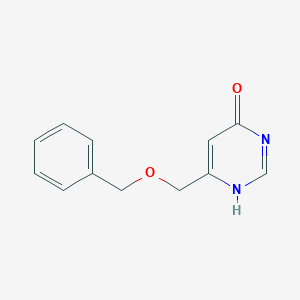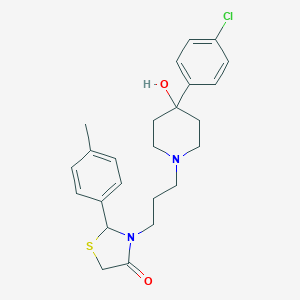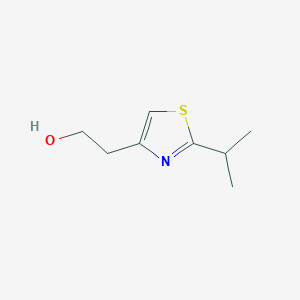
2-(2-Isopropylthiazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isopropylthiazol-4-yl)ethanol, also known as IPTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IPTE belongs to the class of thiazoles, which are heterocyclic organic compounds that contain a sulfur and nitrogen atom in a five-membered ring.
Wirkmechanismus
The mechanism of action of 2-(2-Isopropylthiazol-4-yl)ethanol is not fully understood. However, it has been suggested that 2-(2-Isopropylthiazol-4-yl)ethanol exerts its therapeutic effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. 2-(2-Isopropylthiazol-4-yl)ethanol has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer, by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. 2-(2-Isopropylthiazol-4-yl)ethanol has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival. Moreover, 2-(2-Isopropylthiazol-4-yl)ethanol has been found to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemische Und Physiologische Effekte
2-(2-Isopropylthiazol-4-yl)ethanol has been found to exert various biochemical and physiological effects in different cell types and tissues. It has been shown to reduce the production of reactive oxygen species and nitric oxide in activated macrophages, suggesting its anti-inflammatory properties. 2-(2-Isopropylthiazol-4-yl)ethanol has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, in cancer cells, indicating its anti-cancer properties. Additionally, 2-(2-Isopropylthiazol-4-yl)ethanol has been found to increase the expression and activity of antioxidant enzymes, such as superoxide dismutase and catalase, in neurons, suggesting its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Isopropylthiazol-4-yl)ethanol has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which allows for accurate and reproducible experimental results. 2-(2-Isopropylthiazol-4-yl)ethanol is also soluble in various solvents, including water, ethanol, and dimethyl sulfoxide, which makes it easy to use in different experimental setups. However, 2-(2-Isopropylthiazol-4-yl)ethanol has some limitations, including its relatively high cost and limited availability. Moreover, 2-(2-Isopropylthiazol-4-yl)ethanol has not been extensively studied in human clinical trials, which limits its translational potential.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Isopropylthiazol-4-yl)ethanol. One of the directions is to investigate its potential therapeutic properties in different disease models, including inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action at the molecular level, including the identification of its target proteins and downstream signaling pathways. Moreover, future research could focus on the development of novel 2-(2-Isopropylthiazol-4-yl)ethanol analogs with improved pharmacokinetic and pharmacodynamic properties, as well as the optimization of its dosing regimen for clinical use.
Synthesemethoden
The synthesis method of 2-(2-Isopropylthiazol-4-yl)ethanol involves the reaction of 2-bromo-4-isopropylthiazole with sodium borohydride in the presence of ethanol. The reaction results in the formation of 2-(2-Isopropylthiazol-4-yl)ethanol as a white crystalline solid with a melting point of 133-135°C. The purity of 2-(2-Isopropylthiazol-4-yl)ethanol can be determined by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
2-(2-Isopropylthiazol-4-yl)ethanol has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. 2-(2-Isopropylthiazol-4-yl)ethanol has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in activated macrophages. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-(2-Isopropylthiazol-4-yl)ethanol has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
165315-93-5 |
|---|---|
Produktname |
2-(2-Isopropylthiazol-4-yl)ethanol |
Molekularformel |
C8H13NOS |
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8-9-7(3-4-10)5-11-8/h5-6,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
HHUALTPZKRYWKS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CS1)CCO |
Kanonische SMILES |
CC(C)C1=NC(=CS1)CCO |
Synonyme |
4-Thiazoleethanol,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



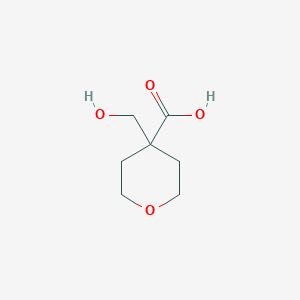
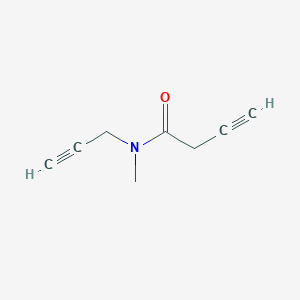
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
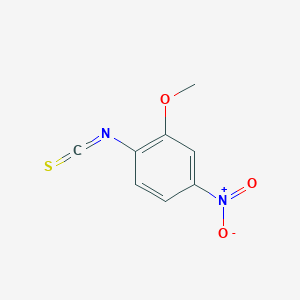
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
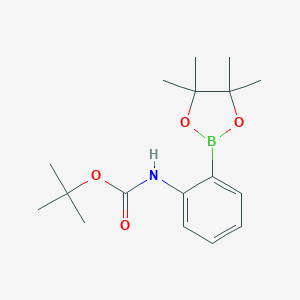
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
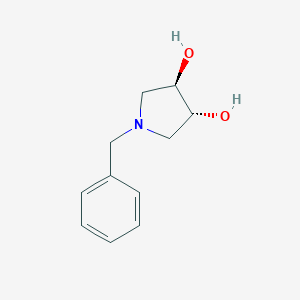
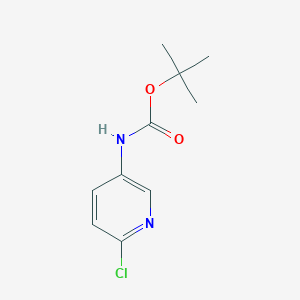
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
